Product packaging for Benzo[k]fluoranthene-7,12-dicarboxamide(Cat. No.:)

Benzo[k]fluoranthene-7,12-dicarboxamide

Cat. No.: B13408504
M. Wt: 338.4 g/mol
InChI Key: YNBDILCSQDAXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzo[k]fluoranthene-7,12-dicarboxamide (CAS 875241-60-4) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C22H14N2O2 and a molecular weight of 338.359 g/mol . This compound features a benzo[k]fluoranthene core functionalized with dicarboxamide groups, a modification that is of significant interest in materials science for tuning the electronic and optical properties of the parent PAH system. PAHs and their derivatives are globally studied for their environmental persistence and biological effects, with recent research on related structures like benzo[k]fluoranthene highlighting mechanisms of toxicity, such as inducing reproductive damage through pathways involving apoptosis and DNA damage . The rigid, planar structure of the benzo[k]fluoranthene skeleton is known to contribute to high fluorescence quantum yields in its derivatives, making similar compounds promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as fluorescent probes or sensors . As a dicarboxamide, this compound serves as a valuable intermediate for further chemical synthesis and is a subject of ongoing research in developing novel organic materials. This product is intended for research purposes only and is not suitable for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14N2O2 B13408504 Benzo[k]fluoranthene-7,12-dicarboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

benzo[k]fluoranthene-7,12-dicarboxamide

InChI

InChI=1S/C22H14N2O2/c23-21(25)19-12-7-1-2-8-13(12)20(22(24)26)18-15-10-4-6-11-5-3-9-14(16(11)15)17(18)19/h1-10H,(H2,23,25)(H2,24,26)

InChI Key

YNBDILCSQDAXKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C(=O)N)C(=O)N

Origin of Product

United States

Synthetic Strategies for Benzo K Fluoranthene 7,12 Dicarboxamide and Its Precursors

Historical Overview of Benzo[k]fluoranthene (B33198) Core Synthesis

The benzo[k]fluoranthene framework is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings. Its synthesis has been an area of interest due to the compound's presence in environmental studies and its utility as a core structure for more complex molecules.

Early and subsequent synthetic approaches to the benzo[k]fluoranthene core have utilized various methodologies common in aromatic chemistry. One prominent strategy involves the Diels-Alder reaction, a powerful tool for forming six-membered rings. In this approach, a suitable diene and dienophile are reacted to construct parts of the fused ring system. For instance, the reaction of symmetrical or unsymmetrical benzo[c]furans with acenaphthylene (B141429) in refluxing xylenes, followed by acid-mediated dehydration, has been shown to produce diaryl-substituted benzo[k]fluoranthenes. researchgate.net

Another significant strategy that has been developed is the use of palladium-catalyzed reactions. These methods offer efficient ways to form carbon-carbon bonds. For example, Pd-catalyzed cycloadditions between 1,8-diethynylnaphthalene (B91809) derivatives and aryl iodides have been employed to prepare the benzo[k]fluoranthene skeleton. nih.gov More recent advancements include a palladium-catalyzed cascade reaction that combines a Suzuki–Miyaura cross-coupling with an intramolecular C–H arylation to build the fused system. beilstein-journals.org These methods represent a move towards more efficient and atom-economical processes in the synthesis of complex PAHs.

Precursor Synthesis: 7,12-Dicyanobenzo[k]fluoranthene

A key intermediate in the synthesis of Benzo[k]fluoranthene-7,12-dicarboxamide is its dinitrile precursor, 7,12-Dicyanobenzo[k]fluoranthene. The introduction of cyano groups provides a versatile chemical handle for subsequent hydrolysis to the desired amide functionality.

The synthesis of 7,12-Dicyanobenzo[k]fluoranthene can be achieved through a base-catalyzed condensation reaction. A documented procedure involves the reaction of acenaphthenequinone (B41937) with o-phenylenediacetonitrile. epa.gov This reaction, conducted in a piperidine (B6355638) solution, directly constructs the benzo[k]fluoranthene core with the cyano groups positioned at the 7 and 12 locations. epa.gov The resulting dinitrile is a crucial precursor for the target dicarboxamide. Purification of the crude product is typically performed by recrystallization from a high-boiling solvent such as N,N-dimethylacetamide to ensure its suitability for the subsequent hydrolysis step. epa.gov

Reactants Catalyst/Solvent Product Reference
AcenaphthenequinonePiperidine7,12-Dicyanobenzo[k]fluoranthene epa.gov
o-Phenylenediacetonitrile

Hydrolysis Pathways to this compound

The conversion of the dinitrile precursor to the final dicarboxamide product is accomplished through hydrolysis. This step is critical for transforming the cyano groups into carboxamide groups.

An established method for the conversion of 7,12-Dicyanobenzo[k]fluoranthene to this compound is through partial alkaline hydrolysis. epa.gov This transformation is carried out using a solution of potassium hydroxide (B78521) in 2-ethoxyethanol (B86334), with a small amount of water present to facilitate the reaction. epa.gov The reaction mixture is heated to hydrolyze the nitrile functionalities to amides. The choice of a high-boiling solvent like 2-ethoxyethanol allows the reaction to be conducted at elevated temperatures, which is often necessary for the hydrolysis of sterically hindered or poorly soluble aromatic nitriles. Following the reaction, the resulting dicarboxamide can be purified by recrystallization from a solvent such as N,N-dimethylformamide. epa.gov

Reactant Reagents Solvent Product Reference
7,12-Dicyanobenzo[k]fluoranthenePotassium Hydroxide, Water2-EthoxyethanolThis compound epa.gov

Synthetic Routes to Structural Analogues and Isomers Bearing Dicarboxamide Moieties

The synthetic strategies employed for benzo[k]fluoranthene can be adapted to produce a variety of structural analogues and isomers. These related compounds are of interest for their potentially unique electronic and photophysical properties.

One important class of isomers is the benzo[j]fluoranthenes. A palladium-catalyzed cascade reaction involving a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation has been developed for the synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes. beilstein-journals.org This method has proven effective for creating a range of heterocyclic fluoranthene (B47539) analogues, including those containing thiophene (B33073), furan, benzofuran, pyrazole, pyridine, and pyrimidine (B1678525) rings, with yields ranging from good to high (45–90%). beilstein-journals.org This approach could potentially be modified to incorporate dicarboxamide functionalities.

Another related structure is benzo[mno]fluoranthene. One synthetic route to this isomer involves a Diels-Alder reaction between a suitable diene and maleic anhydride, followed by decarboxylation to yield the parent aromatic core. rsc.org Subsequent functionalization could then be explored to introduce dicarboxamide groups.

The following table summarizes the key precursors and synthetic methods discussed:

Compound/Analogue Synthetic Method Key Reagents Significance
Diaryl/heteroaryl substituted benzo[k]fluoranthenesDiels-Alder ReactionBenzo[c]furans, Acenaphthylene, p-Toluenesulfonic acidProvides a general route to the benzo[k]fluoranthene core. researchgate.net
7,12-bis(4-bromophenyl)benzo[k]fluorantheneDiels-Alder Reaction7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one, Amyl nitrite, Anthranilic acidA key precursor for further functionalization at the 7 and 12 positions. semanticscholar.orgresearchgate.net
4,4'-(benzo[k]fluoranthene-7,12-diyl)dibenzaldehydeOrganometallic proceduresNot specifiedA direct precursor to the corresponding dicarboxylic acid and subsequent dicarboxamide. semanticscholar.org
Acenaphthylene-fused heteroarenes (benzo[j]fluoranthene analogues)Pd-catalyzed Suzuki-Miyaura/C-H arylation cascade1,8-dihalonaphthalenes, Heteroarylboronic acids or estersA versatile method for synthesizing a wide range of heterocyclic fluoranthene analogues. beilstein-journals.org
Benzo[mno]fluorantheneDiels-Alder Reaction and DecarboxylationNot specified, Maleic anhydrideA route to an isomeric fluoranthene core. rsc.org

Chemical Transformations and Derivatization of Benzo K Fluoranthene 7,12 Dicarboxamide

Decarboxylation and Conversion to Benzo[k]fluoranthene (B33198) (e.g., Phosphoric Acid Treatment)

The conversion of Benzo[k]fluoranthene-7,12-dicarboxamide to its parent hydrocarbon, Benzo[k]fluoranthene, involves the removal of the two carboxamide functionalities. While direct decarboxylation of the amide is not a standard procedure, the transformation can be envisioned as a two-step process. The first step would be the hydrolysis of the amide groups to the corresponding dicarboxylic acid under harsh acidic or basic conditions. The subsequent step is the decarboxylation of the resulting Benzo[k]fluoranthene-7,12-dicarboxylic acid.

Aromatic carboxylic acids can be decarboxylated under thermal conditions or with acid catalysis, such as with phosphoric acid. This process would yield Benzo[k]fluoranthene, a pale yellow crystalline solid. nih.gov The parent compound, Benzo[k]fluoranthene (C₂₀H₁₂), is a well-studied PAH known for its interesting structural and photophysical properties. rsc.org

Functionalization at the Amide Nitrogen Atoms

The amide groups of this compound possess nitrogen atoms with lone pairs of electrons, making them potential sites for functionalization, such as N-alkylation or N-arylation. These reactions would introduce substituents onto the nitrogen atoms, thereby modifying the compound's steric and electronic properties.

Generally, the alkylation of amides can lead to a mixture of N- and O-alkylated products. nih.gov The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, and the alkylating agent. For instance, in related heterocyclic systems like 2-pyridones, alkylation of an alkali salt in a polar aprotic solvent like DMF tends to favor N-alkylation, whereas using a silver salt in a nonpolar solvent can yield the O-alkylated product exclusively. nih.gov While specific studies on the N-alkylation of this compound are not extensively documented, these general principles suggest that derivatization at the nitrogen atom is a feasible synthetic route. Metal-free catalytic systems have also been developed for the direct N-alkylation of amines using alcohols, which could potentially be adapted for this substrate. rsc.org

Reactions Involving the Amide Carbonyl Groups

The carbonyl group of the amide is another reactive site in the this compound molecule. A primary transformation of the amide carbonyl is its reduction to a methylene (B1212753) group (-CH₂-). This reaction effectively converts the amide into an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The successful reduction of the dicarboxamide would yield 7,12-bis(aminomethyl)benzo[k]fluoranthene, introducing basic amine functionalities onto the rigid aromatic core. This derivatization could significantly alter the solubility and coordination chemistry of the parent molecule.

Peripheral Functionalization Strategies of the Benzo[k]fluoranthene Core

Modification of the peripheral aromatic rings of the Benzo[k]fluoranthene core is essential for tuning its properties for applications in materials science. These strategies often involve building the substituted core from precursors rather than direct functionalization of the existing system.

A prominent strategy for synthesizing a functionalized Benzo[k]fluoranthene core involves the introduction of aryl groups at the 7 and 12 positions. This is typically achieved through cycloaddition reactions. For example, 7,12-bis(4-bromophenyl)benzo[k]fluoranthene can be prepared via a Diels-Alder reaction mechanism involving a benzyne (B1209423) intermediate. nih.gov This method provides direct access to a core structure decorated with aryl groups, which can be further modified using the reactive bromo-substituents. A variety of diaryl and heteroaryl substituted benzo[k]fluoranthenes have been synthesized using similar strategies. researchgate.net

Table 1: Examples of 7,12-Diarylbenzo[k]fluoranthene Derivatives

Substituent at Positions 7 and 12Synthetic MethodReference
4-BromophenylDiels-Alder reaction via benzyne intermediate nih.gov
p-TolylDiels-Alder of 1,3-ditolylbenzo[c]furan with acenaphthylene (B141429) researchgate.net
4-(di(1H-pyrrol-2-yl)methyl)phenylLewis acid-catalyzed reaction of a dialdehyde (B1249045) precursor with pyrrole nih.gov

The Diels-Alder reaction is a cornerstone in the synthesis of the Benzo[k]fluoranthene skeleton itself. beilstein-journals.org This [4+2] cycloaddition is not used to expand a pre-existing core but rather to construct it from simpler components. The most common approach involves the reaction of acenaphthylene (the dienophile) with a suitable diene. researchgate.net

For instance, the reaction of acenaphthylene with 1,3-diarylbenzo[c]furans in refluxing xylenes, followed by acid-mediated dehydration, furnishes 7,12-diaryl-substituted benzo[k]fluoranthenes. researchgate.net The precursors for dicarboximides are typically synthesized through related pathways where the diene contains the latent functionality that can be converted into an imide ring. The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of functionalized benzo[k]fluoranthenes. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-H bond formation and have been applied to the synthesis of complex fluoranthene (B47539) derivatives. beilstein-journals.orgresearchgate.net These methods are particularly relevant for the functionalization of imide derivatives related to this compound.

One notable example involves the Pd-catalyzed annulation reaction between bromo-chloronaphthalene dicarboximides and heteroarylboronic esters. This reaction builds acenaphthylene-fused thiophene (B33073) and indole (B1671886) derivatives, demonstrating that an imide functionality is compatible with and can direct palladium-catalyzed C-H activation and coupling. beilstein-journals.org Another strategy involves a Suzuki-Miyaura cross-coupling of 1,8-dihalonaphthalenes with arylboronic acids, followed by an intramolecular C–H arylation under the same palladium-catalyzed conditions to yield the final fluoranthene core. beilstein-journals.orgbeilstein-journals.org These methods highlight the potential to either start with a functionalized imide and build upon it or to create the complex aromatic system first and then form the imide ring.

Table 2: Palladium-Catalyzed Reactions for Fluoranthene Synthesis

Reaction TypeStarting MaterialsProduct TypeReference
Suzuki-Miyaura / C-H Arylation Cascade1,8-Dihalonaphthalenes and Heteroarylboronic acids/estersAcenaphthylene-fused heteroarenes beilstein-journals.org
Annulative π-Extension (Double C-H Functionalization)1,8-Dibromonaphthalene and ArenesSubstituted Fluoranthenes beilstein-journals.org
Intramolecular CouplingFunctionalized PrecursorsBenzo[ghi]fluoranthenes researchgate.net

Electronic Structure and Optical Properties of Benzo K Fluoranthene 7,12 Dicarboxamide Derivatives

Quantum Chemical Calculations and Theoretical Studies

Theoretical and computational methods provide a foundational understanding of the molecular-level properties of Benzo[k]fluoranthene-7,12-dicarboxamide derivatives. These calculations are essential for predicting their behavior in various applications and for interpreting experimental results.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For derivatives of benzo[k]fluoranthene (B33198), DFT methods, particularly using the B3LYP functional, have been shown to provide results that align well with experimental findings for both ground (S₀) and excited states. nih.govresearchgate.net

Quantum chemical studies on various benzo[k]fluoranthene derivatives demonstrate that the optimization of ground-state geometries is routinely achieved with a high degree of accuracy. nih.gov The investigation of the lowest singlet excited state is often performed using time-dependent DFT (TD-DFT), which is crucial for understanding the absorption and emission properties of these molecules. nih.gov Calculations performed in solvent media, such as chloroform (B151607), allow for a more realistic simulation of the electronic behavior. nih.gov The choice of the exchange-correlation functional is critical; while B3LYP has proven effective, other functionals like M06HF and M062X may underestimate the absorption and emission spectra for this class of compounds. nih.gov

The evaluation of aromaticity is crucial for understanding the stability and electronic properties of cyclic conjugated molecules. Nucleus Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID) are computational methods used to quantify the degree of aromaticity.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting the electronic and optical properties of conjugated molecules. The energy difference between the HOMO and LUMO levels (the H-L gap) is a key parameter that governs the molecule's absorption and emission characteristics.

In studies of benzo[k]fluoranthene derivatives, the substitution of different functional groups on the aromatic core has been observed to significantly alter the FMO energy levels. nih.gov For instance, among a series of studied derivatives, the compound labeled BENZD3 was found to possess the minimum HOMO-LUMO energy gap. researchgate.net This tuning of the energy gap by chemical modification is a critical strategy in designing materials for specific applications like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Below is a table summarizing the calculated dipole moments for benzo[k]fluoranthene and its parent compound, fluoranthene (B47539), which influences their intermolecular interactions and solubility.

CompoundDipole Moment (Debye)
Fluoranthene0.45
Benzo[k]fluoranthene0.39
Data calculated at the B3LYP/6-311G(d,p) level of theory. researchgate.net

Spectroscopic Characterization of Electronic Transitions

Experimental spectroscopic techniques are vital for validating theoretical predictions and for providing direct measurements of the electronic transitions that define the optical properties of this compound systems.

UV-Visible absorption spectroscopy measures the electronic transitions from the ground state to excited states. The absorption spectra of benzo[k]fluoranthene and its derivatives are characterized by multiple bands in the UV-to-visible region. researchgate.net

Theoretical calculations using TD-DFT can simulate these absorption spectra. For the parent benzo[k]fluoranthene, the absorption maximum (λmax) is associated with the HOMO to LUMO transition. researchgate.net The addition of substituent groups to the benzo[k]fluoranthene core significantly modifies the absorption spectra, a phenomenon that is well-documented for various derivatives. nih.govresearchgate.net For example, studies on 7,12-disubstituted benzo[k]fluoranthene derivatives, such as 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene, have been conducted to explore their UV spectroscopic properties. researchgate.net

The following table presents the calculated absorption data for the parent benzo[k]fluoranthene molecule.

TransitionEnergy (eV)Wavelength (nm)
H → L3.20387
H-1 → L4.17297
H-2 → L4.40282
H → L+14.95251
Data computed at the TD-B3LYP/6-11G(d,p) level in chloroform. researchgate.net

Fluorescence spectroscopy provides information about the electronic transitions from the first excited singlet state back to the ground state. Benzo[k]fluoranthene and its derivatives are known to be fluorescent materials.

Computational studies have successfully predicted the emission spectra of these compounds. The emission maximum for the parent benzo[k]fluoranthene has been calculated to be at 435 nm (2.85 eV), corresponding to the LUMO to HOMO (L→H) transition. researchgate.net Similar to absorption properties, the emission wavelengths are highly sensitive to the nature of the substituents on the aromatic core. nih.gov The introduction of various groups can lead to a significant red-shift (30–70 nm) in the emission spectrum. researchgate.net The investigation of fluorescence properties, including quantum yield, is essential for evaluating the potential of these materials as probes or for use in emissive displays. researchgate.net

Fluorescence Spectroscopy and Emission Characteristics

Solvatofluorochromism Studies

Solvatofluorochromism, the change in fluorescence emission color with the polarity of the solvent, is a key characteristic of certain Benzo[k]fluoranthene imide (BFI) derivatives. This property is indicative of a significant change in the dipole moment of the molecule upon photoexcitation, often associated with an intramolecular charge transfer (ICT) character. researchgate.net

Studies on N-substituted BFI derivatives have demonstrated remarkable solvatofluorochromism. For instance, N-(n-octyl)-benzo[k]fluoranthene imide (BFI) and N-(n-octyl)-naphtho[k]fluoranthene imide (NFI) exhibit significant shifts in their emission spectra in different solvents. researchgate.net The NFI derivative, with its more extended π-system, shows a particularly large shift (ΔλEM = 116 nm), while the BFI derivative shows a moderate shift (ΔλEM = 67 nm). researchgate.net

This behavior is attributed to the spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net In derivatives where electron-donating groups are introduced, such as in 9-diphenylamino- and 9-(N-carbazoyl)benzo[k]fluoranthene imides, the solvatofluorochromism is even more pronounced. nih.gov These molecules exhibit a twisted structure that facilitates ICT from the donor (amino or carbazoyl group) to the acceptor (BFI core) upon excitation. nih.gov

The following table summarizes the solvatofluorochromic shift for selected BFI derivatives:

CompoundNonpolar Solvent (e.g., Toluene) Emission Max (nm)Polar Solvent (e.g., Acetonitrile) Emission Max (nm)Solvatofluorochromic Shift (ΔλEM, nm)
N-(n-octyl)-benzo[k]fluoranthene imide (BFI)~500~56767 researchgate.net
N-(n-octyl)-naphtho[k]fluoranthene imide (NFI)~520~636116 researchgate.net
9-diphenylamino-BFI derivative~530~650~120 nih.gov
9-(N-carbazoyl)-BFI derivative~510~630~120 nih.gov

Note: The exact emission maxima can vary depending on the specific solvents used. The data presented is illustrative of the observed trends.

In highly polar solvents, some of these derivatives with twisted structures, like the diphenylamino and 9-(N-carbazoyl) derivatives, can exhibit fluorescence bands at shorter wavelengths and may also display dual fluorescence in certain solvents like acetone (B3395972). nih.gov

Aggregation-Induced Emission (AIE) Phenomena in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) effect.

Certain derivatives of Benzo[k]fluoranthene imide have been shown to exhibit AIE characteristics. Specifically, a 9-(N-carbazoyl)benzo[k]fluoranthene imide derivative displays aggregation-induced emission in highly aqueous acetone solutions. researchgate.netnih.gov In dilute solutions, these molecules are likely to have free intramolecular rotation, which provides a non-radiative pathway for the excited state to decay. However, in the aggregated state, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to enhanced fluorescence. nih.gov

The AIE phenomenon in these derivatives is closely linked to their molecular structure, particularly the presence of rotatable groups like the N-carbazoyl substituent. The twisted conformation of this molecule in the ground state also plays a role. nih.gov

The following table outlines the AIE behavior of a 9-(N-carbazoyl)-BFI derivative:

Solvent SystemMolecular StateFluorescence Emission
Pure AcetoneDissolved (Molecular)Weak
High Water Fraction in Acetone (e.g., >80%)AggregatedStrong

Electrochemical Properties (e.g., Cyclic Voltammetry of related imides)

The electrochemical properties of Benzo[k]fluoranthene derivatives are crucial for understanding their potential use in electronic devices, as they determine the energy levels (HOMO and LUMO) and the stability of the charged species. Cyclic voltammetry is a common technique used to investigate these properties.

Studies on (7,12-diphenyl)benzo[k]fluoranthene have shown that the benzo[k]fluoranthene core is electrochemically active. utexas.edunih.gov Upon oxidation at a platinum electrode, it can undergo intermolecular dehydrogenative coupling. utexas.edunih.gov The cyclic voltammogram of this compound shows reversible oxidation and reduction waves, indicating the formation of stable radical cations and anions. utexas.edu

For benzo[k]fluoranthene itself, electrochemical studies using a glassy carbon electrode have revealed an irreversible oxidation wave at approximately +0.80 V. ias.ac.in The electrochemical behavior is influenced by the pH of the medium. ias.ac.in

The following table provides a conceptual summary of the expected electrochemical properties based on related compounds:

CompoundOxidation Potential (V)Reduction Potential (V)Electrochemical Behavior
Benzo[k]fluoranthene~+0.80-Irreversible oxidation ias.ac.in
(7,12-diphenyl)benzo[k]fluorantheneReversibleReversibleForms stable radical cation, undergoes coupling reactions utexas.edunih.gov
Benzo[k]fluoranthene imide derivatives (projected)Higher than parentLess negative than parentReversible redox processes expected, influenced by N-substituents

Correlation between Molecular Structure and Optoelectronic Behavior

The optoelectronic behavior of this compound derivatives is intrinsically linked to their molecular structure. The extensive π-conjugated system of the benzo[k]fluoranthene core forms the basis of their electronic properties. Modifications to this core and the introduction of functional groups allow for the fine-tuning of their absorption, emission, and electrochemical characteristics.

A key factor influencing the optical properties is the establishment of an intramolecular charge transfer (ICT) character. This is typically achieved by introducing electron-donating groups onto the electron-accepting BFI core. For example, the incorporation of diphenylamino or carbazoyl groups at the 9-position creates a donor-acceptor (D-A) architecture. nih.gov Density functional theory (DFT) calculations have confirmed a significant spatial separation between the HOMO, which is localized on the donor moiety, and the LUMO, which resides on the BFI acceptor part. researchgate.netnih.gov This separation is fundamental to the observed solvatofluorochromism, as the charge transfer upon excitation leads to a large change in the dipole moment. researchgate.net

The geometry of the molecule also plays a critical role. Twisted structures, as seen in the 9-diphenylamino and 9-(N-carbazoyl) derivatives, can enhance ICT by electronically decoupling the donor and acceptor in the ground state to some extent. nih.gov This twisted conformation is also a contributing factor to the AIE phenomenon. The presence of rotatable single bonds allows for non-radiative decay in solution, while aggregation restricts these rotations, promoting radiative decay. nih.gov

Furthermore, the extent of π-conjugation directly impacts the energy levels. Extending the π-system, as seen in the transition from BFI to NFI (naphtho[k]fluoranthene imide), leads to a bathochromic (red) shift in both absorption and emission spectra due to a smaller HOMO-LUMO gap. researchgate.net

From an electrochemical perspective, the introduction of electron-withdrawing groups like the imide functionality stabilizes the LUMO, making the molecule easier to reduce. Conversely, electron-donating substituents will raise the HOMO energy level, making the molecule easier to oxidize. This tunability of the frontier molecular orbital energies is essential for designing materials with appropriate energy levels for charge injection and transport in organic electronic devices.

Role of Benzo K Fluoranthene 7,12 Dicarboxamide in Advanced Materials Chemistry

Precursor for Organic Semiconductor Research (inferred from imide analogues)

The benzo[k]fluoranthene (B33198) core, a constituent of the larger family of polycyclic aromatic hydrocarbons, is recognized as a priority pollutant by the United States Environmental Protection Agency (US-EPA). rsc.org However, its unique electronic structure also makes it a compelling candidate for organic electronics. The imide derivatives of benzo[k]fluoranthene, such as N-(n-octyl)-benzo[k]fluoranthene imide (BFI), are of particular interest in the field of organic semiconductors. cdnsciencepub.com

The introduction of dicarboximide groups to the benzo[k]fluoranthene framework significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a crucial factor for enabling electron transport in organic field-effect transistors (OFETs). This electron-deficient nature, imparted by the two electron-withdrawing imide groups, suggests that derivatives of Benzo[k]fluoranthene-7,12-dicarboxamide would likely function as n-type semiconductors.

Research into a broad range of polycyclic aromatic dicarboximides (PADIs) has demonstrated their potential as high-performance n-type semiconductors. rsc.orgnih.gov For instance, tetrachlorinated PADIs have been synthesized and shown to possess even lower-lying frontier orbitals, further enhancing their electron-accepting capabilities. nih.gov The performance of OFETs based on organic semiconductors is highly dependent on the molecular packing in the solid state. The planar structure of the benzo[k]fluoranthene core, as observed in BFI, facilitates strong π-π stacking interactions, which are essential for efficient charge transport. cdnsciencepub.com The ability to form ordered molecular assemblies is a key determinant of charge carrier mobility.

While specific device performance data for a benzo[k]fluoranthene-based dicarboximide is not available, the table below presents typical performance characteristics of OFETs based on other polycyclic aromatic imide semiconductors, illustrating the potential of this class of materials.

Table 1: Representative Performance of n-type Organic Field-Effect Transistors (OFETs) based on Polycyclic Aromatic Dicarboximides (PADIs)

PADI DerivativeMobility (cm²/Vs)On/Off RatioReference
Dithieno[2,3-b:2',3'-d]thiophene-based PADIup to 1.5> 10⁶ rsc.org
Core-expanded Perylene Diimide~0.710⁵ - 10⁷ acs.org
Naphthalene Diimide-based Copolymer~0.85> 10⁵ nih.gov

Building Blocks for Fluorescent Dyes and Pigments (inferred from imide analogues)

The extended π-conjugated system of the benzo[k]fluoranthene core inherently endows its derivatives with fluorescent properties. The functionalization with dicarboximide groups can further modulate these properties, making them suitable for applications as advanced dyes and pigments. The synthesis of various fluoranthene-fused imides has been driven by their intriguing photophysical properties. rsc.org

Studies on N-(n-octyl)-benzo[k]fluoranthene imide (BFI) have provided valuable insights into the optical characteristics of this family of compounds. cdnsciencepub.com The absorption and emission spectra of BFI are influenced by the extent of the π-conjugated core. The introduction of additional aromatic rings, as seen in naphtho[k]fluoranthene imide (NFI), leads to a bathochromic (red) shift in the absorption spectrum. cdnsciencepub.com

A noteworthy characteristic of BFI and its analogues is their solvatofluorochromism, which is the change in the emission color with the polarity of the solvent. BFI exhibits a moderate solvatofluorochromic shift of 67 nm, while NFI shows a more remarkable shift of 116 nm. cdnsciencepub.com This property is indicative of an intramolecular charge transfer (ICT) character in the excited state and is highly desirable for the development of fluorescent probes and sensors. The significant spatial separation between the HOMO and LUMO in these molecules, as suggested by density functional theory (DFT) calculations, supports the ICT mechanism. cdnsciencepub.com

The photophysical properties of BFI are summarized in the table below.

Table 2: Photophysical Properties of N-(n-octyl)-benzo[k]fluoranthene imide (BFI) in Dichloromethane

PropertyValueReference
Absorption Maximum (λabs)419 nm cdnsciencepub.com
Emission Maximum (λem)468 nm cdnsciencepub.com
Molar Extinction Coefficient (ε)1.7 x 10⁴ M⁻¹cm⁻¹ cdnsciencepub.com
Fluorescence Quantum Yield (Φf)0.59 cdnsciencepub.com

Applications in Supramolecular Assembly and Self-Organization

The planar and rigid structure of the benzo[k]fluoranthene dicarboximide core, combined with the potential for hydrogen bonding via the amide functionalities in the corresponding dicarboxamide, makes these molecules excellent candidates for supramolecular assembly and self-organization. The ability of molecules to spontaneously form ordered structures is a fundamental principle in creating functional nanomaterials.

In the crystalline state, N-(n-octyl)-benzo[k]fluoranthene imide (BFI) molecules form a dimeric structure, indicating a strong tendency for self-aggregation. cdnsciencepub.com Furthermore, concentration-dependent ¹H-NMR studies of BFI in chloroform (B151607) (CDCl₃) suggest the formation of self-aggregates in solution. cdnsciencepub.com This propensity for self-organization is a key feature of many polycyclic aromatic dicarboximides and is driven by a combination of π-π stacking, van der Waals forces, and, in the case of appropriately functionalized derivatives, hydrogen bonding.

The self-assembly of PADIs can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, and vesicles, with applications in organic electronics, sensing, and bioimaging. The specific morphology of the self-assembled structures can be controlled by modifying the peripheral substituents on the imide nitrogen atoms and by varying the solvent and temperature conditions. The predictable self-assembly behavior of these molecules makes them valuable building blocks in the bottom-up fabrication of complex functional materials.

Integration into π-Conjugated Systems

The benzo[k]fluoranthene dicarboximide unit can be incorporated into larger π-conjugated systems to create materials with enhanced electronic and optical properties. The rigid and planar nature of this core structure helps to maintain a high degree of conjugation when linked to other aromatic units.

Various synthetic strategies have been developed to create π-extended PADIs. rsc.org Palladium-catalyzed cross-coupling reactions, for instance, have proven to be a powerful tool for fusing additional aromatic rings onto the PADI core, leading to materials with tailored absorption and emission characteristics, as well as tuned redox potentials. nih.gov The synthesis of benzo[k]fluoranthene derivatives has been achieved through Diels-Alder reactions, providing a versatile route to these extended aromatic systems. researchgate.net

The integration of benzo[k]fluoranthene dicarboximide units into polymers or oligomers can lead to materials with improved processability and film-forming properties, which are crucial for the fabrication of large-area electronic devices. The electronic properties of the resulting π-conjugated systems can be finely tuned by the choice of the comonomer units, allowing for the optimization of their performance in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The electrochemical properties of these extended systems are of significant interest, as they determine the energy levels and charge-carrying capabilities of the materials.

The table below shows the electrochemical properties of some representative polycyclic aromatic hydrocarbons, which can be used to infer the expected redox behavior of benzo[k]fluoranthene dicarboximide derivatives.

Table 3: Electrochemical Properties of Selected Polycyclic Aromatic Hydrocarbons (PAHs)

CompoundOxidation Potential (V vs. Fc/Fc⁺)Reduction Potential (V vs. Fc/Fc⁺)Electrochemical Band Gap (eV)Reference
Anthracene1.09-2.593.68 researchgate.net
Pyrene1.18-2.463.64 researchgate.net
Perylene0.86-2.102.96 researchgate.net

Biodegradation and Environmental Transformation of Benzo K Fluoranthene Core Structures

Microbial Degradation Pathways (e.g., by Sphingobium sp. strain KK22)

The biodegradation of high-molecular-weight PAHs like benzo[k]fluoranthene (B33198) is a key process for their removal from the environment. Certain bacteria have demonstrated the ability to break down these complex structures. A notable example is Sphingobium sp. strain KK22, a soil bacterium that has been studied for its capability to biotransform benzo[k]fluoranthene. nih.govresearcher.life

When exposed to benzo[k]fluoranthene, Sphingobium sp. strain KK22 initiates a transformation process that breaks the compound down into products with four, three, and eventually two aromatic rings. nih.govwalshmedicalmedia.com This degradation pathway is significant as it represents the first proposed bacterial biotransformation pathway for benzo[k]fluoranthene. nih.gov The process begins with an initial attack on the 8,9-carbon positions of the benzo[k]fluoranthene molecule. walshmedicalmedia.com The first ring fission event occurs via ortho-cleavage. nih.govwalshmedicalmedia.com Quantitative analysis has confirmed the biodegradation, with one study noting a 70% reduction in benzo[k]fluoranthene concentration over a 20-day experiment. walshmedicalmedia.com The degradation pathway for benzo[k]fluoranthene by this bacterium converges with the degradation pathways for the structurally similar PAHs, fluoranthene (B47539) and acenaphthylene (B141429). nih.gov

Other microbial consortia, including combinations of bacteria and fungi, have also shown the capacity to degrade benzo[k]fluoranthene. For instance, a consortium demonstrated 69% degradation of benzo[k]fluoranthene within seven days when it was provided as the sole carbon source. amazonaws.com Similarly, the microalga Selenastrum capricornutum is capable of efficiently degrading high molecular weight PAHs, including benzo[k]fluoranthene. nih.gov

Identification of Metabolites and Transformation Products (e.g., dicarboxylic acids from fluoranthene core)

The microbial breakdown of the benzo[k]fluoranthene core structure results in a series of intermediate metabolites. The identification of these products is crucial for understanding the degradation pathway. For Sphingobium sp. strain KK22, the biotransformation of benzo[k]fluoranthene proceeds through the ortho-cleavage of 8,9-dihydroxy-benzo[k]fluoranthene. nih.gov This leads to the formation of 8-carboxyfluoranthenyl-9-propenic acid, a previously unreported product in PAH biodegradation. nih.govwalshmedicalmedia.com

Subsequent meta-cleavage produces 3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acid. nih.gov Further downstream metabolites identified from the degradation of benzo[k]fluoranthene and the related fluoranthene by strain KK22 include 2-formylacenaphthylene-1-carboxylic acid, 1,8-naphthalic anhydride, and 1-naphthoic acid, providing evidence of a common degradation pathway through acenaphthoquinone. nih.gov

Research on the degradation of the related fluoranthene core by other microorganisms, such as Mycobacterium sp. and fungi, has identified several dicarboxylic acids and other metabolites. These findings offer insights into the potential breakdown products of the fluoranthene portion of the benzo[k]fluoranthene molecule. nih.govnih.govresearchgate.netmdpi.com

Parent CompoundMicroorganismIdentified Metabolites/Transformation Products
Benzo[k]fluorantheneSphingobium sp. strain KK228,9-dihydroxy-benzo[k]fluoranthene, 8-carboxyfluoranthenyl-9-propenic acid, 9-hydroxy-fluoranthene-8-carboxylic acid, 3-(2-formylacenaphthylen-1-yl)-2-hydroxy-prop-2-enoic acid, 2-formylacenaphthylene-1-carboxylic acid, 1,8-naphthalic anhydride, 1-naphthoic acid
FluorantheneMycobacterium sp. strain PYR-19-fluorenone-1-carboxylic acid, 8-hydroxy-7-methoxyfluoranthene, 9-hydroxyfluorene, 9-fluorenone, phthalic acid, adipic acid
FluorantheneArmillaria sp. F022Naphthalene-1,8-dicarboxylic acid, benzene-1,2,3-tricarboxylic acid, phthalic acid
FluorantheneTrichoderma lixii9-oxo-9H-fluorene-1-carboxylic acid, benzene-1,2,3-tricarboxylic acid

Enzymatic Biotransformation Mechanisms of Related PAHs (e.g., cytochrome P450s, epoxides)

The metabolic activation and breakdown of PAHs are catalyzed by specific enzymes. Cytochrome P450 (CYP) enzymes, particularly from the CYP1 family (including CYP1A1 and CYP1B1), are central to the metabolic activation of these compounds. nih.govnih.govoup.com These enzymes catalyze the oxidation of PAHs, transforming them into highly reactive epoxide intermediates. nih.govnih.gov

This process is a critical first step in the biotransformation of PAHs. Following the initial oxidation by CYP enzymes, the resulting epoxides can be further processed by other enzymes, such as epoxide hydrolase, which converts them into diol-epoxides. nih.govnih.gov The expression of CYP1A1 and CYP1B1 genes can be induced by the presence of PAHs, which suggests an adaptive response by organisms to metabolize these xenobiotic compounds. nih.govnih.gov While this enzymatic machinery is often associated with metabolic activation leading to toxicity in higher organisms, similar enzymatic processes are involved in the initial steps of microbial degradation pathways, breaking the stable aromatic structure and facilitating further breakdown. researchgate.netacs.org In the microalga Selenastrum capricornutum, the degradation of benzo[k]fluoranthene involves both monooxygenase and dioxygenase enzymes, leading to the formation of monohydroxylated and dihydrodiol metabolites. nih.gov

Environmental Fate and Persistence Studies of Benzo[k]fluoranthene Derivatives in Specific Environments

Benzo[k]fluoranthene is a solid compound with very low volatility and solubility at normal environmental temperatures. tpsgc-pwgsc.gc.ca Due to its high hydrophobicity, it adsorbs very strongly to organic matter in soil and sediments. tpsgc-pwgsc.gc.camdpi.com This strong binding makes it resistant to degradation and leaching. mdpi.comnih.gov

Once in the soil, benzo[k]fluoranthene volatilizes and dissolves very slowly. tpsgc-pwgsc.gc.ca Any dissolved portion may enter the groundwater or migrate to waterways, where it is diluted. tpsgc-pwgsc.gc.ca The high molecular weight and complex structure contribute to its environmental persistence. nih.gov Studies have shown that the half-life of PAHs is influenced by the amount of organic matter in the soil, with higher organic content generally leading to longer persistence. nih.gov Benzo[b]fluoranthene, an isomer of benzo[k]fluoranthene, was found to be highly resistant to degradation in a study of various landscaping materials. nih.gov Due to its properties, adsorbed benzo[k]fluoranthene is expected to take a very long time to disappear from the environment once the primary source of contamination is removed. tpsgc-pwgsc.gc.ca

Environmental ParameterValue/Description
Physical State at 20°CSolid
VolatilityVery low
Solubility in WaterVery low
Soil Adsorption Coefficient (Koc)High (Strongly adsorbs to organic matter)
Biodegradation Half-Life (Predicted)~347-351 days
PersistenceHigh; persists for a long time in soil and sediment

Analytical and Structural Characterization Methodologies

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of Benzo[k]fluoranthene-7,12-dicarboxamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and chemical environment can be generated.

In a typical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the aromatic protons on the polycyclic core and the amide (-CONH₂) protons. The integration of these signals would correspond to the number of protons in each unique chemical environment, confirming the arrangement of the fused aromatic rings and the presence of the dicarboxamide functional groups.

Similarly, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide groups and the various carbons within the aromatic system. The chemical shifts of these signals are indicative of their electronic environment, further corroborating the proposed structure.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, providing unambiguous evidence for the complete structural assignment of this compound.

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₂₂H₁₂N₂O₂).

The mass spectrum of this compound would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural insights. Under ionization, the molecule can break apart in a predictable manner, yielding characteristic fragment ions. The analysis of these fragments helps to confirm the presence of the dicarboxamide groups and the integrity of the polycyclic aromatic core.

Analytical Technique Information Obtained
¹H NMR SpectroscopyProton chemical environment, connectivity, and count
¹³C NMR SpectroscopyCarbon skeleton structure and chemical environment
2D NMR (COSY, HSQC)Proton-proton and proton-carbon correlations
Mass Spectrometry (MS)Molecular weight and fragmentation patterns
High-Resolution MS (HRMS)Accurate mass and elemental composition

Chromatographic Purification and Purity Assessment

Achieving high purity of this compound is critical for its use in further research and as a standard. Chromatographic methods are central to both the purification process and the subsequent assessment of purity.

Recrystallization is a widely used and effective method for purifying solid organic compounds like this compound. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.

For this compound, a common solvent for recrystallization is N,N-dimethylformamide (DMF). The impure solid is dissolved in a minimal amount of hot DMF to form a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of well-defined crystals. Impurities tend to remain in the solution or are removed by filtration if they are insoluble. This process can be repeated to achieve higher levels of purity.

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is often employed as the stationary phase.

A solution of the crude compound is loaded onto the top of a column packed with silica gel. An appropriate solvent or solvent mixture (the mobile phase) is then passed through the column. Due to differences in polarity and other interactions, the components of the mixture travel down the column at different rates. This compound can be separated from impurities that are more or less strongly adsorbed to the silica gel. Fractions are collected as the solvent elutes from the column, and those containing the pure compound are combined. The purity of the collected fractions is often monitored by thin-layer chromatography (TLC).

Zone refining is a powerful technique for achieving ultra-high purity in solid materials. This method is particularly useful when aiming for purities exceeding 99.9%. The process involves slowly passing a narrow molten zone along a solid ingot of the material to be purified.

As the molten zone moves, impurities tend to concentrate in the liquid phase and are swept to one end of the ingot. The purified solid crystallizes behind the moving molten zone. By repeating this process multiple times, an extremely high level of purification can be attained. While more complex than recrystallization or column chromatography, zone refining is capable of producing materials of the highest purity required for certain sensitive applications.

Purification Method Principle of Separation Common Application
RecrystallizationDifferential solubility in a solvent at different temperaturesPrimary purification of solid products
Column ChromatographyDifferential adsorption to a stationary phase (e.g., silica gel)Separation of complex mixtures and removal of closely related impurities
Zone RefiningSegregation of impurities in a molten zoneAchieving ultra-high purity (>99.9%) for standards and specialized applications

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for this compound. While the parent compound, Benzo[k]fluoranthene (B33198), has been characterized, detailed structural information for its 7,12-dicarboxamide derivative, including unit cell parameters, space group, and atomic coordinates, is not publicly available at this time.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology would provide invaluable insights into the molecular conformation of this compound. Key details such as the planarity of the aromatic core, the orientation of the carboxamide substituents, and the specific bond lengths and angles could be precisely determined.

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. For this compound, this would be particularly insightful for understanding the hydrogen bonding networks formed by the amide functional groups (-CONH2). The N-H donors and C=O acceptors of the amide groups are expected to form robust intermolecular hydrogen bonds, which would significantly influence the supramolecular architecture and the material's bulk properties. The analysis would also detail other non-covalent interactions, such as π-π stacking between the extended aromatic systems, which are crucial in dictating the packing motif.

Although experimental data for the target compound is not available, a hypothetical data table for a crystallographic study is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC22H14N2O2
Formula Weight338.36 g/mol
Crystal SystemMonoclinic (example)
Space GroupP21/c (example)
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value
Absorption Coefficient (mm⁻¹)Value
Temperature (K)Value

Should crystallographic data for this compound become available, a detailed analysis would be crucial for establishing a definitive structure-property relationship for this compound and its derivatives.

Concluding Remarks and Future Research Endeavors

Summary of Key Research Findings and Contributions

There are no key research findings or contributions to summarize for Benzo[k]fluoranthene-7,12-dicarboxamide as the compound has not been the subject of any known scientific studies.

Emerging Directions in Dicarboxamide Chemistry within Polycyclic Aromatic Systems

Research into dicarboxamides of other polycyclic aromatic hydrocarbons (PAHs) often focuses on their ability to form extended hydrogen-bonded networks and their potential as building blocks for supramolecular assemblies. Future research on this compound could explore its potential for self-assembly into higher-order structures, such as nanofibers, gels, or liquid crystals, driven by the amide functionalities. The rigid and extended π-system of the benzo[k]fluoranthene (B33198) core could impart interesting photophysical or electronic properties to such materials.

Potential for Novel Material Development

Hypothetically, the introduction of dicarboxamide groups onto the benzo[k]fluoranthene scaffold could lead to the development of novel materials. The combination of the fluorescent benzo[k]fluoranthene core with the hydrogen-bonding capabilities of the amide groups might yield new fluorescent sensors, organic semiconductors, or components for organic light-emitting diodes (OLEDs). The properties of these potential materials would be highly dependent on the molecular packing in the solid state, which would be influenced by the amide substituents.

Interdisciplinary Research Opportunities

Should this compound be synthesized and characterized in the future, it could present several interdisciplinary research opportunities. These could include collaborations between synthetic organic chemists, materials scientists, and physicists to investigate its properties for electronic and photonic applications. Furthermore, its structural similarity to known PAHs suggests that toxicologists and environmental scientists might be interested in its biological activity and environmental fate, although such studies would be purely speculative at this stage.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Benzo[k]fluoranthene-7,12-dicarboxamide?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as coupling aromatic precursors with dicarboxamide groups under catalytic conditions. For purification, high-performance liquid chromatography (HPLC) with >95% purity thresholds is critical. Solvent selection (e.g., cyclohexane, acetonitrile) and temperature control during crystallization are essential to minimize byproducts .
  • Key Data : Reaction yields vary (50–56%) depending on precursor functionalization and catalysts (e.g., palladium-based systems for cross-coupling) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 302.33 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) and aromatic stretching vibrations .
  • Nuclear Magnetic Resonance (NMR) : Assign protons in the fluoranthene core and carboxamide substituents .
    • Validation : Cross-reference data with NIST Standard Reference Database 69 for thermodynamic properties (e.g., sublimation enthalpy, vapor pressure) .

Q. What standardized protocols exist for environmental analysis of Benzo[k]fluoranthene derivatives?

  • Methodology : Use deuterated standards (e.g., Benzo[k]fluoranthene-d12) for isotope dilution mass spectrometry (IDMS). Prepare solutions in solvents like cyclohexane or acetonitrile at 10–100 mg/L concentrations to calibrate extraction efficiency .
  • Extraction : Employ accelerated solvent extraction (ASE) systems (e.g., Dionex ASE-200) for isolating the compound from complex matrices like soil or biological samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data for Benzo[k]fluoranthene derivatives?

  • Methodology : Replicate measurements using multiple techniques (e.g., differential scanning calorimetry for melting points vs. computational predictions). Discrepancies in melting points (e.g., 6.4°C vs. 79°C in some studies) may arise from polymorphic forms or impurities .
  • Data Integration : Compare experimental results with NIST-generated gas chromatography (GC) retention indices and quantum mechanical calculations .

Q. What strategies are effective for identifying and quantifying metabolites of this compound?

  • Methodology : Synthesize and isolate metabolites (e.g., dihydrodiols, diones) using enzymatic or chemical oxidation. Characterize via LC-MS/MS with multiple reaction monitoring (MRM) for trace-level detection .
  • Challenges : Differentiate isomeric metabolites (e.g., 8,9-dihydrodiol vs. 7,12-dione) using chiral columns or derivatization agents .

Q. How do substituents on the fluoranthene core influence photophysical properties?

  • Methodology : Synthesize diaryl-substituted derivatives (e.g., 7,12-diaryl-N-phenyl variants) and analyze absorption/emission spectra. Electron-withdrawing groups (e.g., carboxamide) enhance fluorescence quantum yields .
  • Applications : Study charge-transfer interactions in organic semiconductors or fluorescent probes .

Q. What advanced chromatographic methods differentiate Benzo[k]fluoranthene isomers from co-eluting PAHs?

  • Methodology : Use GC with specialized columns (e.g., 5% phenyl-methylpolysiloxane) and temperature programming. Pair with high-resolution MS to distinguish isomers (e.g., Benzo[k] vs. Benzo[j]fluoranthene) based on fragmentation patterns .
  • Quantification : Apply deuterated internal standards (e.g., 13C6-labeled analogs) to correct for matrix effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.